(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
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Overview
Description
“(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate” is a complex organic compound with a unique structure. Let’s break it down:
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Chirality: : The compound is chiral, with two stereocenters at positions 2 and 4 (hence the (2S,4R) designation). This means it exists as two enantiomers, which have different spatial arrangements of atoms.
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Functional Groups
- A tert-butyl group (t-Bu) at position 2.
- Two methylsulfonyl groups (CH₃SO₂) attached to the pyrrolidine ring.
- An ester group (RCOOR’) at the carboxylate position.
Preparation Methods
Synthetic Routes:
Diastereoselective Synthesis: One approach involves diastereoselective synthesis, where the chiral centers are controlled during the reaction. For example, starting from a chiral precursor, the tert-butyl group can be introduced, followed by selective oxidation and esterification steps.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using optimized conditions. Unfortunately, specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the sulfide groups (CH₃S) to sulfones (CH₃SO₂).
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents:
Oxidizing Agents: Common oxidants include hydrogen peroxide (H₂O₂) or peracids.
Acid or Base: For ester hydrolysis.
Nucleophiles: For substitution reactions.
Major Products:
- The major products depend on the specific reaction conditions. Oxidation yields the corresponding sulfone, while ester hydrolysis produces the carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Catalysis: The chiral centers make it interesting for asymmetric catalysis.
Materials Science: It could serve as a building block for novel materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds: Other chiral pyrrolidine derivatives, such as proline and pipecolic acid, share some structural features.
Uniqueness: “(2S,4R)-tert-Butyl 4-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate” stands out due to its tert-butyl group and dual methylsulfonyl moieties.
Properties
Molecular Formula |
C12H23NO8S2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-methylsulfonyloxy-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO8S2/c1-12(2,3)20-11(14)13-7-10(21-23(5,17)18)6-9(13)8-19-22(4,15)16/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
DFSNHEWREAAHBX-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COS(=O)(=O)C)OS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1COS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
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